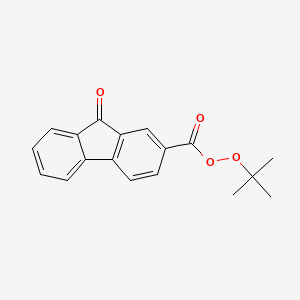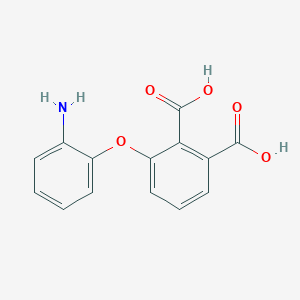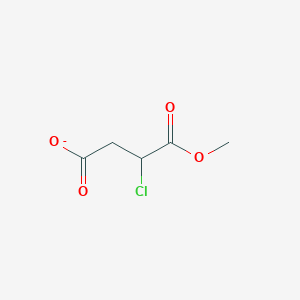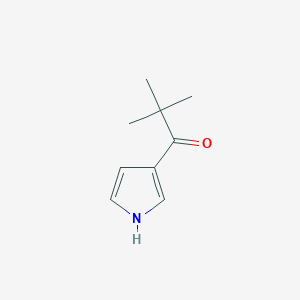
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of two ethylphenyl groups attached to the nitrogen atoms and a methyl group attached to the alaninamide backbone. It is a derivative of alanine, an amino acid, and is used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide typically involves the reaction of 2-ethylphenylamine and 3-ethylphenylamine with 2-methylalanine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In industrial settings, the production of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide may involve more efficient and scalable methods. One such method includes the use of automated peptide synthesizers that can handle large-scale reactions with high precision. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N2-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N~2~-(2-Methylphenyl)-N-(3-methylphenyl)-2-methylalaninamide
- N~2~-(2-Propylphenyl)-N-(3-propylphenyl)-2-methylalaninamide
- N~2~-(2-Butylphenyl)-N-(3-butylphenyl)-2-methylalaninamide
Uniqueness
N~2~-(2-Ethylphenyl)-N-(3-ethylphenyl)-2-methylalaninamide is unique due to the specific arrangement of ethylphenyl groups, which can influence its chemical reactivity and biological activity. The presence of both 2-ethylphenyl and 3-ethylphenyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.
Propriétés
| 90304-64-6 | |
Formule moléculaire |
C20H26N2O |
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
2-(2-ethylanilino)-N-(3-ethylphenyl)-2-methylpropanamide |
InChI |
InChI=1S/C20H26N2O/c1-5-15-10-9-12-17(14-15)21-19(23)20(3,4)22-18-13-8-7-11-16(18)6-2/h7-14,22H,5-6H2,1-4H3,(H,21,23) |
Clé InChI |
MKIFEJRBYAZGTJ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(7R,11bS)-7-Phenyl-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinoline](/img/structure/B14360929.png)
![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)
![[[(6E)-2,6-bis(hydroxyimino)cyclohexylidene]amino]thiourea](/img/structure/B14360938.png)





![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
